molecular formula C20H23NO4S B2681225 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate CAS No. 1327171-89-0

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate

Cat. No.: B2681225
CAS No.: 1327171-89-0
M. Wt: 373.47
InChI Key: XZDVCBQJKNSCES-RGEXLXHISA-N
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Description

Historical Context of Sulfonyl Acrylate Development

The design of sulfonyl acrylates as selective protein-modifying reagents originated from the need to overcome limitations in traditional bioconjugation methods, which predominantly targeted cysteine residues. In 2018, Bernardes, Jiménez-Osés, and colleagues pioneered computer-assisted strategies to develop methylsulfonyl acrylate derivatives capable of selectively modifying lysine residues on native proteins. This breakthrough addressed the scarcity of cysteine in many proteins (constituting only ~1.9% of amino acids in human proteins) compared to lysine’s higher abundance (~5.9%). The key innovation lay in exploiting the hydrogen-bonding interaction between the sulfonyl group and lysine’s ε-amino group, which accelerated reaction kinetics while maintaining regioselectivity.

Subsequent refinements in 2019 demonstrated that sulfonyl acrylates like methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate could undergo conjugate addition-elimination reactions under biocompatible conditions (pH 8.0, 37°C), releasing methanesulfinic acid and generating electrophilic acrylate intermediates. These intermediates enabled secondary functionalization via aza-Michael ligation, expanding their utility in creating protein-drug conjugates. The structural evolution of these reagents—from simple methylsulfonyl derivatives to aryl-substituted variants—reflects ongoing efforts to balance reactivity, stability, and selectivity in complex biological systems.

Significance in Organic Chemistry and Medicinal Research

In synthetic organic chemistry, this compound exemplifies the strategic use of sulfonyl groups to modulate electronic and steric properties. The 4-ethylphenyl substituents on both the sulfonyl and amino groups enhance solubility in organic solvents while maintaining sufficient electrophilicity for nucleophilic attack. This balance enables its application in Cs₂CO₃-mediated radical sulfonylation reactions, as demonstrated in the synthesis of allyl sulfones from Morita–Baylis–Hillman adducts. The stereoselective Z-configuration of the acrylate moiety (confirmed by X-ray crystallography in related compounds) ensures predictable reactivity patterns in [3+2] cycloadditions and Michael additions.

Medicinally, the compound’s ability to install bioorthogonal handles on proteins has transformative potential. For instance, trastuzumab (Herceptin®) modified with analogous sulfonyl acrylates retained antigen-binding affinity while gaining site-specific fluorophores or cytotoxic payloads. This addresses a critical challenge in antibody-drug conjugate (ADC) development: minimizing heterogeneity caused by random lysine modifications. The compound’s dual functionality—initial lysine labeling followed by aza-Michael ligation—enables modular construction of multifunctional bioconjugates without genetic engineering.

Current Research Landscape and Knowledge Gaps

Recent studies (2021–2025) have expanded the scope of sulfonyl acrylate chemistry in three key areas:

  • Synthetic Methodology : Cs₂CO₃-mediated radical pathways now allow gram

Properties

IUPAC Name

methyl (Z)-3-(4-ethylanilino)-2-(4-ethylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-4-15-6-10-17(11-7-15)21-14-19(20(22)25-3)26(23,24)18-12-8-16(5-2)9-13-18/h6-14,21H,4-5H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDVCBQJKNSCES-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate typically involves the reaction of 4-ethylphenylamine with methyl acrylate in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic attack on the acrylate group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can react with the sulfonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, sulfides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate exhibit anticancer properties. The sulfonamide group in the structure is known to enhance the biological activity against various cancer cell lines. A study highlighted that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways critical for cancer proliferation .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Sulfonamides are traditionally recognized for their antibacterial effects, and derivatives have been shown to possess enhanced efficacy against resistant bacterial strains. For instance, modifications similar to those found in this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli .

Compound NameActivity TypeTarget Organism/Cell LineReference
Sulfonamide AAnticancerMCF-7 Breast Cancer Cells
Sulfonamide BAntimicrobialE. coli
Sulfonamide CAntimicrobialS. aureus

Structure-Activity Relationship

The presence of the ethylphenyl groups is expected to enhance lipophilicity and cellular uptake, potentially leading to improved bioavailability and therapeutic efficacy. Studies on related structures indicate that variations in substituents can significantly affect biological activity, underscoring the importance of structural optimization in drug design .

Case Study 1: Anticancer Agent Development

A recent study focused on synthesizing various sulfonamide derivatives, including those structurally related to this compound. The research demonstrated that specific modifications led to increased cytotoxicity against several cancer cell lines, indicating a promising pathway for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The study reported that certain compounds exhibited significant inhibition zones, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A detailed comparison with structurally related acrylate derivatives is summarized in Table 1.

Compound Key Substituents Molecular Weight (g/mol) Key Properties References
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate (Target) 4-Ethylphenyl (amino), 4-ethylphenyl (sulfonyl) 389.47 High polarity due to sulfonyl/amino groups; potential agrochemical applications
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate 4-Bromo-2-formylphenoxy, 4-methylphenyl 419.27 S(7) hydrogen-bonded ring; π-π stacking (3.984 Å); bromo enhances reactivity
2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS 423-82-5) Fluorinated alkyl chain (C8F17), sulfonylamino ~650 (est.) High thermal stability; lipophilic; persistent environmental pollutant
Methyl (2Z,1′S,2′R,3′S)-3-[2′-cyano-3′-diethoxymethyl-2′-[(4-methylphenyl)sulfonyl]cyclopropyl]acrylate Cyclopropane core, cyano, diethoxymethyl, 4-methylphenylsulfonyl ~480 (est.) Conformational rigidity; potential pharmaceutical use

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-ethylphenyl groups balance electron-donating (amino) and withdrawing (sulfonyl) effects, contrasting with the strongly electron-withdrawing bromo and formyl groups in . Fluorinated analogs (e.g., CAS 423-82-5) exhibit extreme hydrophobicity and environmental persistence due to perfluoroalkyl chains .
  • Crystal Packing : The bromo-formyl analog forms S(7) hydrogen-bonded rings and π-π interactions (3.984 Å) , while the target compound’s ethyl groups may favor less dense packing but similar hydrogen-bonding motifs.
Hydrogen Bonding and Supramolecular Interactions

The bromo-formyl analog () exhibits intramolecular C–H⋯O hydrogen bonds stabilizing an S(7) ring, whereas the target compound’s sulfonyl and amino groups likely participate in intermolecular N–H⋯O and S=O⋯H–C interactions. Fluorinated acrylates () lack strong hydrogen-bond donors, relying instead on van der Waals forces from fluorinated chains.

Biological Activity

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20H23NO5S
  • Molecular Weight : 389.47 g/mol
  • Purity : >90% .

The structure includes an acrylate moiety, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain bacterial enzymes, which can lead to antibacterial effects. Additionally, the acrylate moiety may facilitate interactions with nucleophiles in biological systems, potentially leading to modifications of proteins or nucleic acids.

Antibacterial Activity

Research indicates that sulfonamide compounds exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This mechanism disrupts bacterial growth by inhibiting folate synthesis .

Anticancer Potential

Recent studies have suggested that compounds similar to this compound may exhibit anticancer properties by influencing transcription factors involved in cell proliferation and survival. Specifically, inhibition of the TEAD transcription factor has been linked to reduced tumor growth in various cancer models .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    A study demonstrated that similar sulfonamide derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest . The compound's ability to modulate signaling pathways related to cell survival was highlighted.
  • Antimicrobial Efficacy :
    In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, supporting its potential as a therapeutic agent for treating bacterial infections .
  • Binding Affinity Studies :
    Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity . The binding energy calculations revealed favorable interactions with key residues in the active sites of these proteins.

Data Summary Table

Parameter Value
Molecular FormulaC20H23NO5S
Molecular Weight389.47 g/mol
Purity>90%
Biological ActivitiesAntibacterial, Anticancer
Mechanism of ActionEnzyme inhibition, Transcription factor modulation

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